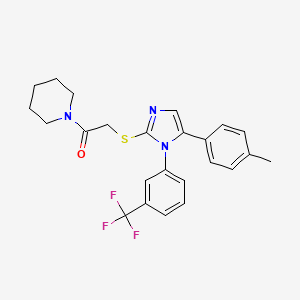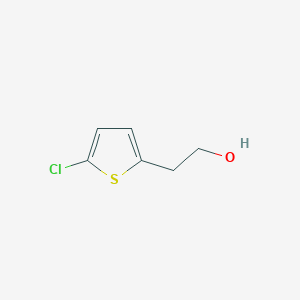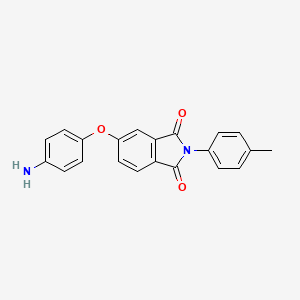
5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as AMPI, is a synthetic compound that has shown potential in various scientific research applications. It belongs to the class of isoindoline-1,3-dione derivatives and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, this compound has been found to inhibit the activity of various kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, cancer cell growth, and neurodegeneration. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models of cancer. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a multi-targeted agent for the treatment of various diseases. Additionally, this compound has been shown to have low toxicity in animal models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Future Directions
There are several future directions for research on 5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action and potential side effects. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in vivo. Overall, the potential of this compound as a therapeutic agent for various diseases warrants further investigation and development.
Synthesis Methods
5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized through a multi-step process involving the reaction of 5-(4-aminophenoxy)-2-nitrobenzoic acid with 4-methylphenylhydrazine in the presence of a reducing agent. The resulting intermediate is then cyclized to form the final product, this compound. The purity of the compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
5-(4-aminophenoxy)-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in various scientific research applications, including as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases. Additionally, this compound has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models of cancer. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
5-(4-aminophenoxy)-2-(4-methylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-13-2-6-15(7-3-13)23-20(24)18-11-10-17(12-19(18)21(23)25)26-16-8-4-14(22)5-9-16/h2-12H,22H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNHBCQKXYJIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2729846.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2729847.png)
![N-(2,4-dimethoxyphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2729848.png)
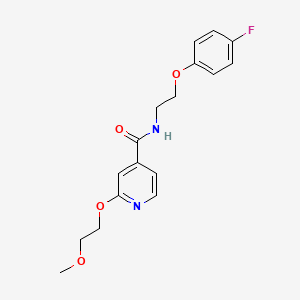
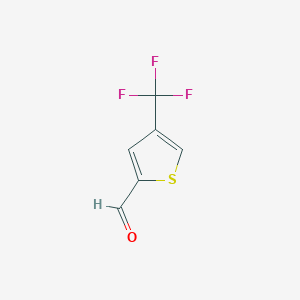



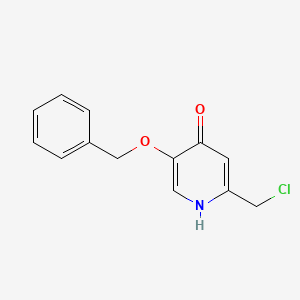
![Ethyl 7-ethoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2729863.png)
